3-Fluoro-N-hydroxyaniline
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Overview
Description
3-Fluoro-N-hydroxyaniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of a fluorine atom at the third position and a hydroxyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxyaniline typically involves the fluorination of aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aniline ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . Another approach involves the direct fluorination of aniline using elemental fluorine or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled reactions. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoneimine derivatives, which are reactive intermediates.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoneimine derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-N-hydroxyaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-N-hydroxyaniline involves its interaction with biological molecules through its fluorine and hydroxyl groups. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates such as quinoneimines . These intermediates can interact with cellular proteins and enzymes, potentially leading to biological effects such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyaniline: Similar structure with an additional hydroxyl group at the fourth position.
3-Fluoro-2-methyl-aniline: Contains a methyl group at the second position instead of a hydroxyl group.
3-Fluoro-4-hydroxyproline: A fluorinated amino acid derivative with a hydroxyl group at the fourth position.
Uniqueness
3-Fluoro-N-hydroxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2369-20-2 |
---|---|
Molecular Formula |
C6H6FNO |
Molecular Weight |
127.12 g/mol |
IUPAC Name |
N-(3-fluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6FNO/c7-5-2-1-3-6(4-5)8-9/h1-4,8-9H |
InChI Key |
BYWNRDHMVLYAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NO |
Origin of Product |
United States |
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